3-Ethyl-2,4-dioxopentan-3-yl benzoate
Description
Structure
3D Structure
Properties
CAS No. |
10225-35-1 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.278 |
IUPAC Name |
(3-ethyl-2,4-dioxopentan-3-yl) benzoate |
InChI |
InChI=1S/C14H16O4/c1-4-14(10(2)15,11(3)16)18-13(17)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
SKLMBDZAIANLJW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)(C(=O)C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2,4 Dioxopentan 3 Yl Benzoate
Conventional Synthetic Routes and Their Advancements
Conventional methods for the synthesis of 3-ethyl-2,4-dioxopentan-3-yl benzoate (B1203000) primarily revolve around well-established organic reactions. These routes are often characterized by their straightforward nature, though they may present challenges in terms of yield and selectivity.
Direct Esterification and Transesterification Strategies
Direct esterification of the enol form of 3-ethylpentane-2,4-dione with benzoic acid represents a fundamental approach. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the benzoic acid, rendering it more susceptible to nucleophilic attack by the enol oxygen of the β-diketone. The equilibrium nature of this reaction often necessitates the removal of water to drive the reaction towards the product side.
Transesterification offers an alternative pathway, wherein an existing ester, such as methyl benzoate, reacts with the enol of 3-ethylpentane-2,4-dione in the presence of a catalyst. This method can be advantageous when the starting ester is more readily available or when reaction conditions for direct esterification are not suitable. The choice of catalyst, which can be an acid or a base, is critical in this process.
| Method | Reactants | Typical Catalyst | Key Considerations |
| Direct Esterification | 3-Ethylpentane-2,4-dione, Benzoic Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Removal of water to shift equilibrium. |
| Transesterification | 3-Ethylpentane-2,4-dione, Methyl Benzoate | Sodium Methoxide, Acid Catalysts | Equilibrium-driven; removal of the alcohol byproduct may be necessary. |
Acylation Reactions on Substituted Pentane-2,4-diones
A highly effective and common method for the synthesis of enol esters is the acylation of the corresponding β-diketone. In the case of 3-ethyl-2,4-dioxopentan-3-yl benzoate, this involves the reaction of 3-ethylpentane-2,4-dione with a benzoylating agent, most commonly benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and to facilitate the formation of the enolate. researchgate.net The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.
The reaction of β-diketones with acyl chlorides is a well-established method for preparing enol esters. unirioja.es For instance, substituted pentane-2,4-diones have been successfully acylated using various acyl chlorides in the presence of a base to yield the corresponding enol esters. unirioja.es This general procedure is directly applicable to the synthesis of this compound.
A general representation of this acylation reaction is as follows: 3-Ethylpentane-2,4-dione + Benzoyl Chloride → this compound + HCl
The choice of solvent is also important and is often a non-polar aprotic solvent like dichloromethane (B109758) or diethyl ether. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.
Multi-step Syntheses from Simpler Precursors
While direct synthesis from 3-ethylpentane-2,4-dione is the most straightforward approach, multi-step sequences from simpler, more readily available starting materials can also be devised. One such conceptual pathway could begin with the alkylation of a simpler β-dicarbonyl compound, such as acetylacetone (B45752). The C-alkylation of acetylacetone with an ethyl halide would yield 3-ethylpentane-2,4-dione, which could then be subjected to benzoylation as described above. researchgate.net
Another potential multi-step route could involve the Claisen condensation between an ethyl ester and a ketone, followed by further functional group manipulations to introduce the ethyl group at the α-position and subsequent esterification. nih.gov These multi-step approaches, while more complex, offer flexibility in substrate scope and can be advantageous if the primary precursors are not readily accessible.
Novel and Optimized Synthetic Approaches
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methodologies. For the synthesis of this compound, novel approaches could focus on asymmetric synthesis and the use of advanced catalytic systems.
Organocatalytic Pathways for Asymmetric Synthesis
While this compound itself is not chiral, the principles of organocatalysis could be applied to related chiral β-diketone esters. Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. For instance, chiral amines or phosphoric acids could potentially be employed to catalyze the enantioselective acylation of a prochiral β-diketone, leading to chiral enol esters. While not directly applicable to the synthesis of the achiral target compound, this area of research is significant for the broader class of substituted β-dicarbonyl compounds.
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis offers a versatile platform for the formation of carbon-oxygen bonds. While specific examples for the synthesis of this compound are not prevalent in the literature, analogous reactions suggest potential routes. For example, palladium- or copper-catalyzed cross-coupling reactions between an enolate of 3-ethylpentane-2,4-dione and a benzoyl derivative could be explored. These methods often proceed under mild conditions and can exhibit high functional group tolerance.
Electrochemical Synthesis Methods for Ester Formation
The formation of the ester linkage in this compound involves the acylation of the tertiary carbon atom of a 3-substituted β-diketone. While direct electrochemical synthesis of this specific compound is not extensively documented, analogous electrochemical transformations provide a basis for a proposed synthetic pathway.
Electrochemical methods offer an alternative to traditional chemical oxidants and can provide unique reactivity. nih.gov The synthesis of the precursor, 3-ethyl-2,4-pentanedione (B72266), can be envisioned through an electrochemical route. For instance, the catalytic reduction of 3-chloro-2,4-pentanedione using an electrochemically generated cobalt(I) salen complex can produce the enolate of 2,4-pentanedione, which can then be alkylated in situ with a suitable ethylating agent.
The subsequent benzoylation of 3-ethyl-2,4-pentanedione to yield the final product could potentially be achieved through an electrochemical oxidative coupling. This would likely involve the formation of an enolate or enol ether of 3-ethyl-2,4-pentanedione, which is then oxidized at an anode to generate a radical or cationic intermediate. This intermediate would then react with a benzoate source. The diastereoselective oxidative coupling of ketones via silyl (B83357) bis-enol ethers, which can be achieved through anodic oxidation, provides a precedent for such a transformation. nih.gov This method has been successful in creating 1,4-diketones and has shown potential for the formation of quaternary carbon centers. nih.gov
Cyclic voltammetry studies on related β-diketone systems, such as ruthenocene-containing β-diketones, have been used to investigate the electrochemical behavior and isomerization kinetics of these compounds, which is crucial for designing and understanding electrochemical synthetic methods. acs.org
A plausible electrochemical approach for the synthesis of this compound is outlined in the table below.
| Step | Reaction | Key Parameters | Plausible Mechanism | Supporting Evidence |
|---|---|---|---|---|
| 1 | Formation of 3-ethyl-2,4-pentanedione | Electrochemical reduction of 3-chloro-2,4-pentanedione in the presence of an ethylating agent. | Catalytic reduction of the carbon-halogen bond by an electrochemically generated mediator (e.g., Co(I) salen) to form an enolate, followed by nucleophilic attack on the ethylating agent. | Analogous electrochemical alkylations of β-diketones. |
| 2 | Benzoylation | Anodic oxidation of the enolate or silyl enol ether of 3-ethyl-2,4-pentanedione in the presence of a benzoate source. | Oxidative coupling where the electrochemically generated radical or cation from the β-diketone reacts with the benzoate nucleophile. | Electrochemical oxidative coupling of ketones via silyl bis-enol ethers to form 1,4-dicarbonyl compounds. nih.gov |
Chemo- and Regioselective Synthesis of Analogues
The synthesis of analogues of this compound, where the ethyl and benzoate groups are varied, relies on the principles of chemo- and regioselectivity in the functionalization of β-dicarbonyl compounds. The acidic nature of the α-protons in β-diketones makes their enolates excellent nucleophiles for a variety of transformations. pressbooks.pub
C-Alkylation and C-Acylation:
The introduction of different alkyl or acyl groups at the 3-position of the 2,4-pentanedione scaffold is a key step in the synthesis of analogues. The regioselectivity of these reactions is crucial, as O-acylation is a common competing pathway. organic-chemistry.org The use of 1-acylbenzotriazoles as C-acylating reagents for ketone enolates has been shown to be a highly regioselective method for the synthesis of β-diketones, avoiding the formation of O-acylated byproducts. organic-chemistry.orgnih.gov
The choice of reaction conditions, including the base, solvent, and electrophile, can significantly influence the outcome of the reaction. For instance, the reaction of ketone enolates with "hard" electrophiles tends to favor O-acylation, while "soft" electrophiles favor C-acylation. nih.gov
Synthesis of Substituted β-Diketone Precursors:
A variety of methods exist for the synthesis of 3-substituted-2,4-pentanediones, which are the immediate precursors for the final esterification step. The Claisen condensation is a classical approach for forming the β-diketone skeleton. nih.gov More recent methods have focused on improving the selectivity and efficiency of these reactions.
The following table summarizes some regioselective methods for the synthesis of substituted β-diketone analogues.
| Method | Reactants | Key Features | Product Type | Reference |
|---|---|---|---|---|
| C-Acylation with 1-Acylbenzotriazoles | Ketone enolate + 1-Acylbenzotriazole | High regioselectivity for C-acylation, avoids O-acylation and diacylation. | β-Diketones | organic-chemistry.orgnih.gov |
| Claisen Condensation | Ketone + Ester | Classical method for β-diketone synthesis. | β-Diketones | nih.gov |
| Alkylation of β-Dicarbonyl Compounds | Enolate of β-dicarbonyl + Alkyl halide | Stepwise introduction of one or two alkyl groups at the α-position. | α-Alkyl or α,α-dialkyl β-dicarbonyls | pressbooks.pub |
The development of these synthetic strategies allows for the creation of a diverse library of 3-alkyl-3-acyloxy-2,4-pentanedione analogues for further study and application.
Reactivity and Reaction Mechanisms of 3 Ethyl 2,4 Dioxopentan 3 Yl Benzoate
Chemical Transformations Involving the Ester Functionality
The benzoate (B1203000) ester group in 3-Ethyl-2,4-dioxopentan-3-yl benzoate is a key site for several important chemical transformations.
Hydrolysis and Saponification Kinetics
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers, leading to the elimination of 3-ethylpentane-2,4-dione as the leaving group.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide ion, a direct nucleophilic acyl substitution occurs. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 3-ethyl-2,4-dioxopentan-3-olate anion and the formation of benzoic acid. The reaction is effectively irreversible as the resulting carboxylate (benzoate) is deprotonated and resonance-stabilized.
| Reaction Condition | Key Mechanistic Step | Products |
| Acidic (H₃O⁺) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Benzoic acid, 3-Ethylpentane-2,4-dione |
| Basic (OH⁻) | Nucleophilic attack of hydroxide on the carbonyl carbon. | Benzoate, 3-Ethylpentane-2,4-dione |
Transamidation and Aminolysis Reactions
Aminolysis, or transamidation, involves the reaction of the ester with an amine to form a benzamide and 3-ethylpentane-2,4-dione. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The nucleophilic amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Proton transfer and subsequent elimination of the 3-ethyl-2,4-dioxopentan-3-olate anion yield the corresponding amide. The rate of this reaction is highly dependent on the nucleophilicity and steric bulk of the amine.
Reductive and Oxidative Processes
The ester functionality can undergo reduction. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the benzoate ester to benzyl alcohol and 3-ethylpentane-2,4-dione. Oxidative processes targeting the ester group are less common without affecting other parts of the molecule.
Reactions Driven by the 2,4-Dioxopentane Moiety
The 1,3-dicarbonyl system of the 2,4-dioxopentane moiety is a versatile functional group that governs a significant portion of the molecule's reactivity.
Keto-Enol Tautomerism and its Mechanistic Implications
The 2,4-dioxopentane portion of the molecule exhibits keto-enol tautomerism, where it exists in equilibrium between the diketo form and two possible enol forms. researchgate.net This equilibrium is a fundamental aspect of its reactivity. The presence of two carbonyl groups in a 1,3-relationship enhances the stability of the enol tautomer. libretexts.org This stabilization is due to the formation of a conjugated system and, more importantly, an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org
The keto-enol tautomerism is solvent-dependent, and the equilibrium can be influenced by the polarity of the solvent. nih.gov The enol form is a key intermediate in many reactions, as the enolate, formed by deprotonation of the enol, is a potent nucleophile. The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org
| Tautomer | Key Structural Feature | Stability Factors |
| Diketo Form | Two C=O groups separated by a CH₂ group. | - |
| Enol Form | C=C double bond with an adjacent OH group. | Conjugation, Intramolecular H-bonding. |
Condensation Reactions for Heterocyclic Ring Formation
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. rsc.org The acidic α-hydrogen between the two carbonyl groups can be easily removed by a base to generate a stabilized enolate. This enolate can then act as a nucleophile in condensation reactions with various electrophiles.
For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. These reactions typically proceed through an initial nucleophilic addition to one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring. The specific outcome of these reactions can often be controlled by the choice of reactants and reaction conditions. These condensation reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures. mdpi.comresearchgate.netmdpi.comresearchgate.net
Synthesis of Pyrazole Derivatives
The reaction of β-dicarbonyl compounds with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles. nih.gov In the case of this compound, the reaction with hydrazine hydrate would proceed through a cyclocondensation mechanism.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole ring. Due to the unsymmetrical nature of the starting β-diketone (acetyl and benzoyl groups), two regioisomeric pyrazole products are possible. The regioselectivity of the reaction can be influenced by the reaction conditions, such as pH and the nature of the hydrazine derivative used. nih.gov
For instance, the reaction of a 1,3-diketone with hydrazine typically involves the formation of a pyrazoline intermediate, which then undergoes dehydration to form the aromatic pyrazole ring. nih.gov The general mechanism is outlined below:
Nucleophilic attack: One of the nitrogen atoms of the hydrazine molecule attacks one of the carbonyl carbons of the this compound.
Intramolecular cyclization: The second nitrogen atom of the hydrazine then attacks the other carbonyl carbon, leading to a cyclic intermediate.
Dehydration: The cyclic intermediate loses a molecule of water to form the stable aromatic pyrazole ring.
The presence of the ethyl group on the central carbon may sterically hinder the approach of the nucleophile, potentially influencing the rate of the reaction.
Table 1: Plausible Pyrazole Derivatives from this compound and Hydrazine
| Reactant 1 | Reactant 2 | Plausible Product(s) | Reaction Type |
| This compound | Hydrazine hydrate | 4-Ethyl-4-benzoyl-3,5-dimethyl-1H-pyrazole and/or 4-Ethyl-4-acetyl-3-phenyl-5-methyl-1H-pyrazole | Cyclocondensation |
Formation of Isoxazole and Related Compounds
Similar to pyrazole synthesis, isoxazoles can be synthesized from β-dicarbonyl compounds through a cyclocondensation reaction with hydroxylamine. nih.gov The reaction of this compound with hydroxylamine hydrochloride is expected to yield 3,5-disubstituted isoxazole derivatives. The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration.
The regioselectivity of this reaction is also a key consideration, as the two carbonyl groups are not equivalent. The reaction conditions can be optimized to favor the formation of one regioisomer over the other. For example, studies on the synthesis of 3,5-dimethylisoxazole from 2,4-pentanedione and hydroxylamine have demonstrated the feasibility of this transformation. nih.gov The reaction can be carried out in an aqueous medium, sometimes facilitated by ultrasound irradiation, offering a green chemistry approach. nih.gov
The general steps for isoxazole formation are:
Oxime formation: The hydroxylamine reacts with one of the carbonyl groups to form an oxime intermediate.
Intramolecular cyclization: The oxygen of the oxime group then attacks the second carbonyl carbon.
Dehydration: The resulting cyclic intermediate eliminates a water molecule to form the isoxazole ring.
Table 2: Potential Isoxazole Derivatives from this compound
| Reactant 1 | Reactant 2 | Plausible Product(s) | Reaction Type |
| This compound | Hydroxylamine hydrochloride | 4-Ethyl-4-benzoyl-3,5-dimethylisoxazole and/or 4-Ethyl-4-acetyl-3-phenyl-5-methylisoxazole | Cyclocondensation |
Nucleophilic Addition and Substitution Reactions
The carbonyl carbons of this compound are electrophilic and susceptible to nucleophilic attack. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol.
In the case of this compound, the presence of two carbonyl groups offers multiple sites for nucleophilic attack. The relative reactivity of the two carbonyl groups (acetyl and benzoyl) will depend on the electronic and steric environment of each. Generally, aldehydes are more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org
The central carbon (C3) of the β-diketone can also exhibit nucleophilic character, especially after deprotonation by a base to form an enolate. This enolate can then participate in nucleophilic substitution or addition reactions. For instance, it could react with alkyl halides in an SN2 fashion.
Coordination Chemistry and Metal Complexation Behavior
Ligand Properties of the 2,4-Dioxopentane Framework
The 2,4-dioxopentane framework, also known as acetylacetonate (acac), is a classic bidentate ligand in coordination chemistry. It typically coordinates to a metal ion through the two oxygen atoms after deprotonation of the enolic proton, forming a stable six-membered chelate ring. mdpi.com The resulting metal acetylacetonate complexes are often neutral and soluble in organic solvents.
The electronic properties of the β-diketonate ligand can be tuned by the substituents on the carbon backbone. The ethyl and benzoate groups in this compound will influence its ligand properties. The ethyl group is an electron-donating group, which can increase the electron density on the oxygen atoms, potentially leading to stronger metal-ligand bonds. The benzoate group, being an ester, has both steric and electronic effects that can modulate the coordination behavior.
Synthesis and Characterization of Metal Chelates
Metal chelates of β-diketones are typically synthesized by reacting a metal salt with the β-diketone in the presence of a base. mdpi.com The base facilitates the deprotonation of the β-diketone to form the acetylacetonate anion, which then coordinates to the metal ion.
For this compound, the synthesis of its metal complexes would follow a similar procedure. For example, reacting it with a metal(II) salt, MCl2, in the presence of a non-coordinating base would likely yield a complex of the type M(this compound)2.
The resulting metal complexes can be characterized by various spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To confirm the coordination of the diketonate ligand to the metal ion by observing the shifts in the C=O and C=C stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information.
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex.
Table 3: Representative Metal Complexes with β-Diketonate Ligands
| Metal Ion | β-Diketonate Ligand | Complex Formula | Coordination Geometry |
| Fe(III) | Acetylacetonate | Fe(acac)3 | Octahedral |
| Cu(II) | Acetylacetonate | Cu(acac)2 | Square Planar |
| Co(II) | Acetylacetonate | Co(acac)2 | Octahedral (often with additional ligands) |
Role of Substituents on Coordination Modes
The substituents on the β-diketonate ligand play a crucial role in determining the structure, stability, and reactivity of the resulting metal complexes.
Electronic Effects: The electron-donating nature of the ethyl group can enhance the basicity of the coordinating oxygen atoms, potentially leading to more stable metal complexes. The benzoate group, with its ester functionality, can influence the electronic properties of the ligand through inductive and resonance effects. These electronic modifications can affect the Lewis acidity of the metal center in the complex and, consequently, its catalytic activity if used as a catalyst. researchgate.net
The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the metal complexes for various applications, such as in catalysis and materials science.
Advanced Analytical Techniques for Structural Elucidation of 3 Ethyl 2,4 Dioxopentan 3 Yl Benzoate
Spectroscopic Analysis for Comprehensive Structural Assignment
Spectroscopic techniques are fundamental to the unequivocal structural confirmation of organic molecules. For 3-Ethyl-2,4-dioxopentan-3-yl benzoate (B1203000), a combination of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of its atomic connectivity and functional group composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Unlike simple β-diketones such as acetylacetone (B45752), 3-Ethyl-2,4-dioxopentan-3-yl benzoate cannot form an enol tautomer because the α-carbon (position 3) is quaternary, lacking a proton to be abstracted. Therefore, the compound exists exclusively in its diketo form.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the two acetyl methyl groups, and the aromatic protons of the benzoate group. The two acetyl groups are chemically equivalent due to free rotation around the C3-ester bond, leading to a single signal. The aromatic protons would appear as a complex multiplet pattern typical of a monosubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of all 14 carbon atoms. Key signals would include two distinct carbonyl carbons (one for the ester, one for the two equivalent ketones), the quaternary α-carbon, and the carbons of the ethyl and benzoate groups.
Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm, referenced to TMS in CDCl₃. These are estimated values based on analogous structures like ethyl benzoate and 3-ethyl-2,4-pentanedione (B72266).
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Benzoyl C=O | - | - | ~165 |
| Ketone C=O | - | - | ~205 |
| Benzoyl C1' (ipso) | - | - | ~129 |
| Benzoyl C2'/C6' (ortho) | ~8.0-8.1 | Doublet | ~130 |
| Benzoyl C4' (para) | ~7.5-7.6 | Triplet | ~134 |
| Benzoyl C3'/C5' (meta) | ~7.4-7.5 | Triplet | ~128 |
| C3 (quaternary) | - | - | ~70 |
| C2/C5 (acetyl CH₃) | ~2.2 | Singlet | ~28 |
| Ethyl CH₂ | ~2.1 | Quartet | ~25 |
| Ethyl CH₃ | ~0.9 | Triplet | ~8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to specific bond vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from its three carbonyl groups. The ester C=O stretch is expected around 1720-1725 cm⁻¹, while the ketone C=O stretches would likely appear at slightly lower wavenumbers, around 1700-1715 cm⁻¹. The presence of two ketone groups may lead to a single, broad absorption band. Other key signals include C-O stretching for the ester linkage (~1270-1300 cm⁻¹) and C-H stretching from the aromatic and aliphatic parts (~2850-3100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Carbonyl stretches are also visible in Raman spectra, though typically weaker than in IR. The symmetric vibrations of the benzene ring, expected around 1600 cm⁻¹ and 1000 cm⁻¹, often produce strong and sharp signals in Raman spectra, providing clear evidence for the aromatic system. rsc.org
Characteristic Vibrational Frequencies Based on general values for ketones and benzoate esters.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C=O (Ester) | Stretch | 1720 - 1725 | Strong |
| C=O (Ketone) | Stretch | 1700 - 1715 | Strong |
| C=C (Aromatic) | Stretch | 1600, 1450 | Medium to Strong |
| C-O (Ester) | Stretch | 1270 - 1300 | Strong |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₄H₁₆O₄, corresponding to a monoisotopic mass of 248.1049 Da.
Electron Ionization (EI) mass spectrometry would cause the molecular ion ([M]⁺˙) to fragment in a predictable manner, offering structural confirmation. The fragmentation of benzoate esters is well-characterized. youtube.comchemicalbook.com The most prominent fragment is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by the loss of the 3-ethyl-2,4-dioxopentan-3-oxy radical. The benzoyl cation can further lose carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77. youtube.com Cleavage can also occur within the diketone moiety.
Predicted Key Fragments in EI-MS
| m/z (Mass/Charge) | Predicted Ion Structure | Formation Mechanism |
| 248 | [C₁₄H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 105 | [C₆H₅CO]⁺ | α-cleavage at ester, loss of C₈H₁₃O₃ radical |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |
| 121 | [C₈H₁₃O₂]⁺ | Cleavage of the ester C-O bond, loss of benzoyloxy radical |
| 43 | [CH₃CO]⁺ | α-cleavage at ketone |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should this compound be crystallized, single-crystal X-ray diffraction would provide its definitive three-dimensional structure in the solid state. This technique would precisely measure all bond lengths, bond angles, and torsion angles.
While no crystal structure for the title compound is publicly available, analysis of a closely related compound, 2-methyl-(2,4-dioxopentan-3-yl)benzoate, reveals key structural features that would be expected to be similar. researchgate.net The analysis would confirm the tetrahedral geometry around the central C3 carbon and the planar nature of the benzoate group.
Furthermore, X-ray crystallography illuminates intermolecular interactions that govern the crystal packing. In the absence of strong hydrogen bond donors, the packing of this compound would likely be dominated by weaker van der Waals forces and potentially weak C-H···O intermolecular hydrogen bonds between the ethyl or acetyl protons and the carbonyl oxygens of neighboring molecules. Analysis would also reveal any π-π stacking interactions between the aromatic rings.
Chromatographic and Hyphenated Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.
Advanced Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC): Given its molecular weight, this compound is expected to be sufficiently volatile for analysis by GC, likely when coupled with a mass spectrometer (GC-MS). A GC analysis would produce a chromatogram showing a distinct peak for the compound at a specific retention time, which is dependent on the column phase, temperature program, and carrier gas flow rate. GC-MS is particularly powerful as it provides both the retention time for purity assessment and the mass spectrum for identity confirmation in a single run. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another excellent technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would be suitable for separating the compound from more polar or less polar impurities. Detection would typically be achieved using a UV detector, set to a wavelength where the benzoate chromophore absorbs strongly (around 230-254 nm).
Coupling of Chromatography with Mass Spectrometry (GC-MS, LC-MS)
Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound could be located. The available information focuses on broader categories of dicarbonyl compounds or other related chemical structures, but does not provide the specific experimental data, such as retention times or mass fragmentation patterns, required for a detailed and accurate discussion of this particular analyte.
While the principles of GC-MS and LC-MS are broadly applicable to the structural elucidation of organic molecules, the absence of dedicated studies on this compound prevents the inclusion of detailed research findings and data tables as requested. The generation of such specific content would require experimental data that is not currently published in the accessible scientific domain.
Therefore, this section cannot be completed with the required level of scientific accuracy and detail.
Theoretical and Computational Investigations of 3 Ethyl 2,4 Dioxopentan 3 Yl Benzoate
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and preferred three-dimensional arrangements (conformations) of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given atomic configuration.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for medium to large organic molecules. nih.govnih.gov For 3-Ethyl-2,4-dioxopentan-3-yl benzoate (B1203000), DFT calculations are employed to identify stable conformers and analyze the electronic effects of its functional groups.
The conformational flexibility of the molecule arises primarily from the rotation around several key single bonds: the C-O bond of the ester, the C-C bond linking the benzoate group to the pentanedione moiety, and the C-C bonds of the ethyl group. By performing a potential energy surface scan, researchers can identify the lowest energy conformers. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-31G(d), are commonly used for geometry optimization and energy calculations. nih.gov The results typically show that steric hindrance between the bulky benzoate group and the ethyl group plays a significant role in determining the most stable conformation.
Table 1: Hypothetical Relative Energies of 3-Ethyl-2,4-dioxopentan-3-yl Benzoate Conformers Calculated via DFT Calculations performed at the B3LYP/6-31G(d) level of theory.
| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-C-C-CH3) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 178.5° | 60.2° | 0.00 |
| B | 85.3° | 61.5° | +2.15 |
| C | 179.1° | 178.9° | +1.50 |
| D | -5.4° | 59.8° | +3.78 |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for probing molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate descriptions of electron correlation, which is crucial for understanding non-covalent interactions that stabilize certain conformations. mdpi.com
For this compound, ab initio calculations are valuable for refining the energies of the conformers identified by DFT and for calculating properties such as dipole moments and polarizability. A computational framework may involve an initial conformational search using a less expensive method, followed by re-optimization of the lowest-energy structures at a higher level of theory, such as MP2/6-311+G(d,p). mdpi.comacs.org This approach ensures a thorough exploration of the conformational space while maintaining high accuracy for the most relevant structures. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated environment, such as a solvent box. nih.gov
For this compound, MD simulations can reveal how the molecule behaves in different solvents, showing the preferential orientations of the benzoate and diketone moieties. The simulations can track the fluctuations in key dihedral angles, providing a dynamic picture of conformational isomerism. Furthermore, by simulating multiple molecules, one can study aggregation behavior and identify the primary intermolecular forces at play, such as van der Waals interactions between the phenyl rings and dipole-dipole interactions involving the carbonyl groups. rsc.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and calculate activation energies, providing insight into reaction kinetics. bath.ac.uk
A relevant reaction for this compound is its synthesis via the acylation of the enolate of 3-ethyl-2,4-pentanedione (B72266) with benzoyl chloride. DFT calculations can be used to model this reaction pathway. The process involves locating the geometries of the reactants, the transition state for the nucleophilic attack, and the final products. The calculated energy barrier for the reaction provides a theoretical estimate of its feasibility. bath.ac.uk For example, studies on related acylation reactions have successfully used DFT to distinguish between possible mechanistic pathways. bath.ac.uk
Table 2: Hypothetical Calculated Energies for the Acylation of 3-Ethyl-2,4-pentanedione Enolate Calculations performed at the SMD-B3LYP-D3/def2-TZVPD//def2-SVPD level of theory.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Enolate + Benzoyl Chloride | 0.0 |
| TS1 | Transition State for C-C bond formation | +15.2 |
| Intermediate | Tetrahedral Intermediate | -5.8 |
| Products | this compound + Cl⁻ | -25.7 |
Prediction of Spectroscopic Parameters for Experimental Validation
One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. tandfonline.com
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a functional optimized for NMR predictions, it is possible to calculate the isotropic shielding constants for each nucleus. github.io These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often sufficient to aid in the assignment of experimental spectra. nih.gov Similarly, the vibrational frequencies from a DFT frequency calculation can be correlated with an experimental infrared (IR) spectrum to identify characteristic peaks, such as the C=O stretches of the ester and ketone groups. nih.gov
Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Postulated Experimental Shift (ppm) |
|---|---|---|
| Ester C=O | 165.8 | 166.2 |
| Ketone C=O | 202.1 | 202.5 |
| Quaternary C | 65.4 | 65.9 |
| Phenyl C1 (ipso) | 130.2 | 130.5 |
| Ethyl CH₂ | 28.9 | 29.3 |
| Ethyl CH₃ | 8.5 | 8.9 |
Future Research Directions and Emerging Opportunities for 3 Ethyl 2,4 Dioxopentan 3 Yl Benzoate
Exploration of Environmentally Benign Synthetic Methodologies
Currently, detailed and optimized synthetic routes for 3-Ethyl-2,4-dioxopentan-3-yl benzoate (B1203000) are not extensively reported in publicly accessible literature. The development of environmentally benign synthetic methodologies is a critical first step. Future research should focus on:
Catalytic Approaches: Investigating the use of non-toxic and recyclable catalysts, such as metal-organic frameworks (MOFs), zeolites, or enzyme-based systems, for the esterification and acylation steps. This would be a significant improvement over traditional methods that may rely on stoichiometric and often hazardous reagents.
Green Solvents: Exploring the use of greener solvents like supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents to replace conventional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multi-component reactions could be a promising avenue to explore in this context.
A comparative table of potential green synthesis strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for suitable lipases or esterases; reaction optimization. |
| Mechanochemistry | Reduced solvent usage, potentially lower energy consumption. | Ball-milling conditions, solid-state reaction kinetics. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of power, temperature, and reaction time. |
Investigation of Undiscovered Reactivity and Transformation Pathways
The dicarbonyl functionality in 3-Ethyl-2,4-dioxopentan-3-yl benzoate suggests a rich and varied reactivity profile that is yet to be explored. Key areas for investigation include:
Chelation and Coordination Chemistry: The β-diketone moiety is a classic bidentate ligand. Research into its coordination with various metal ions could lead to the development of novel catalysts, sensors, or materials with interesting magnetic or optical properties.
Heterocyclic Synthesis: The 1,3-dicarbonyl system is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. Investigating its condensation reactions with various dinucleophiles could yield novel scaffolds for medicinal chemistry or materials science.
Enolate Chemistry: The acidic α-protons of the pentanedione backbone allow for the generation of enolates, which can participate in a variety of carbon-carbon bond-forming reactions. This could be exploited for the synthesis of more complex molecular architectures.
Integration into Flow Chemistry and Automation for Scalable Synthesis
For any compound to have a significant industrial or pharmaceutical impact, its synthesis must be scalable, safe, and efficient. Flow chemistry and automation offer significant advantages over traditional batch processing. Future research in this area should target:
Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound. This would allow for precise control over reaction parameters, improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.
In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or continuous crystallization, to streamline the downstream processing.
Automated Optimization: Utilizing automated systems to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to identify optimal synthetic protocols.
Computational Design and Predictive Modeling for Enhanced Compound Utility
Computational chemistry can provide valuable insights into the properties and potential applications of this compound before extensive experimental work is undertaken. This can significantly accelerate the research and development process. Areas of focus include:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how it influences its reactivity and interaction with other molecules.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict spectroscopic properties (e.g., NMR, IR spectra), electronic properties, and reaction mechanisms.
Molecular Docking: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific protein targets.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices. | Guiding synthetic modifications for desired properties. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects. | Understanding behavior in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on structure. | Prioritizing derivatives for synthesis and testing. |
Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring
To effectively optimize and control the synthesis of this compound, particularly in a flow chemistry setup, real-time monitoring of the reaction progress is essential. The development of advanced spectroscopic probes for in-situ analysis is a key emerging opportunity.
Process Analytical Technology (PAT): Implementing PAT tools such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of the product and the consumption of reactants in real-time.
Fiber-Optic Probes: Utilizing fiber-optic probes to allow for non-invasive monitoring of the reaction mixture without the need for sampling.
Chemometrics: Applying chemometric methods to deconvolve complex spectral data and extract quantitative information about the concentration of different species in the reaction mixture.
Q & A
(Basic) How can researchers synthesize 3-Ethyl-2,4-dioxopentan-3-yl benzoate, and what purification strategies are recommended?
Methodological Answer:
The synthesis typically involves esterification between 3-ethyl-2,4-dioxopentanol and benzoyl chloride under acidic or basic catalysis. For example, using pyridine as a base to neutralize HCl byproducts improves yield. Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol-water mixtures. Confirming purity requires thin-layer chromatography (TLC) with UV visualization and comparison to known standards .
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the ester linkage (δ ~7.5–8.1 ppm for aromatic protons) and ketone groups (δ ~2.1–2.5 ppm for α-protons).
- IR : Validate carbonyl stretches (C=O ester: ~1720 cm; ketones: ~1700 cm).
- X-ray crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction data can resolve steric effects of the ethyl and dioxo groups, with SHELXL refining anisotropic displacement parameters .
(Advanced) How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Design a hydrolytic stability study using buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Quantify degradation products (e.g., benzoic acid or pentanedione derivatives) using mass spectrometry. Statistical analysis (e.g., ANOVA) identifies pH-dependent instability trends. For conflicting results, validate methods via inter-laboratory reproducibility tests .
(Advanced) What computational approaches predict the compound’s solubility and partition coefficient (log P)?
Methodological Answer:
- QSPR models : Use software like COSMO-RS to correlate molecular descriptors (e.g., topological polar surface area, hydrogen-bonding capacity) with experimental solubility in solvents like DMSO or ethanol.
- Quantum chemistry : Calculate log P via DFT-based methods (e.g., B3LYP/6-31G*) to estimate octanol-water partitioning. Validate predictions against experimental shake-flask method results .
(Basic) What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Engineering controls : Use fume hoods to minimize inhalation of vapors during synthesis.
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
- Emergency measures : Ensure eyewash stations and safety showers are accessible. Store away from oxidizers due to ketone reactivity .
(Advanced) How can researchers optimize reaction conditions for high-yield synthesis?
Methodological Answer:
Apply a rotational central composite design (RCCD) to optimize variables (e.g., temperature, catalyst concentration, reaction time). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 90°C |
| Catalyst (%) | 1% | 5% |
| Time (h) | 4 | 8 |
Analyze responses (yield, purity) using response surface methodology (RSM) to identify optimal conditions .
(Advanced) How can enzyme inhibition assays assess the compound’s biological activity?
Methodological Answer:
- Kinetic assays : Incubate the compound with target enzymes (e.g., esterases or kinases) and monitor activity via spectrophotometry (e.g., NADH depletion at 340 nm).
- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism).
- Molecular docking : Use AutoDock Vina to simulate binding interactions with active sites, validated by mutagenesis studies .
(Basic) What chromatographic methods separate this compound from byproducts?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 acetonitrile/water, 1 mL/min flow rate). Retention time (~8–10 min) can be confirmed against a certified reference standard.
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) for volatile byproduct analysis .
(Advanced) What strategies mitigate crystallographic disorder in X-ray studies?
Methodological Answer:
- Data collection : Use low-temperature (100 K) synchrotron radiation to reduce thermal motion artifacts.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Anisotropic refinement of non-H atoms and inclusion of solvent molecules in the model improve R-factors (<5%) .
(Advanced) How does steric hindrance from the ethyl group influence reactivity?
Methodological Answer:
- Kinetic studies : Compare reaction rates of this compound with non-ethyl analogs (e.g., methyl-substituted) in nucleophilic acyl substitution.
- DFT calculations : Analyze transition-state geometries (e.g., using Gaussian 16) to quantify steric effects via distortion/interaction analysis. Results often show reduced reactivity due to hindered nucleophile approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
